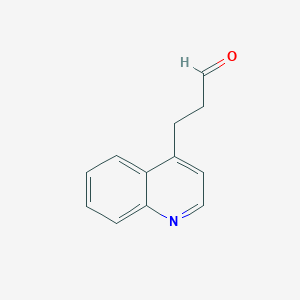
4-Quinolinepropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinepropanal: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinepropanal can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with propanal in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinepropanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: 4-Quinolinepropanoic acid.
Reduction: 4-Quinolinepropanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Quinolinepropanal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Quinolinepropanal is primarily related to its ability to interact with biological targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound of 4-Quinolinepropanal, known for its broad range of biological activities.
4-Quinolinecarboxaldehyde: A closely related compound with similar chemical properties but different reactivity due to the presence of a carboxaldehyde group.
4-Quinolinepropanol: The reduced form of this compound, which has different chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-quinolin-4-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2 |
InChI Key |
SAHOBIBQRTZUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


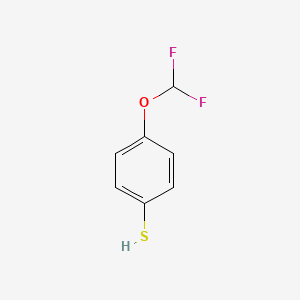

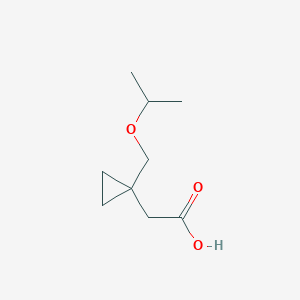
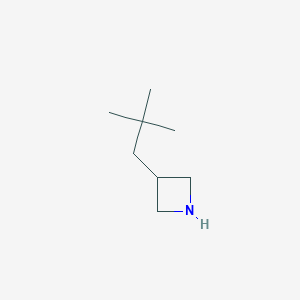
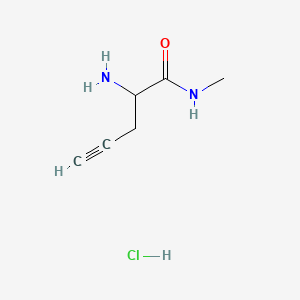
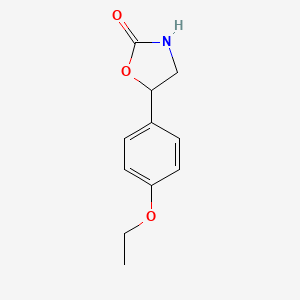
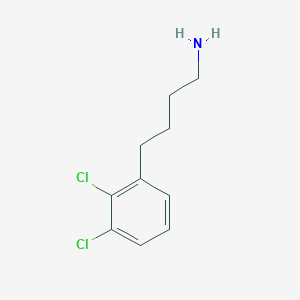

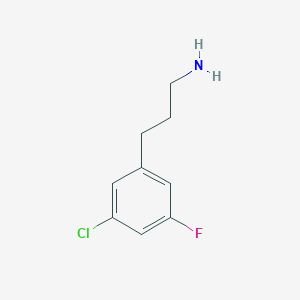
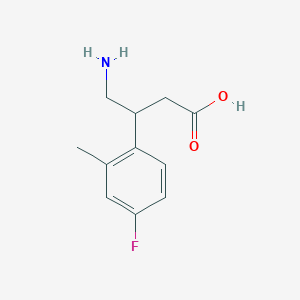
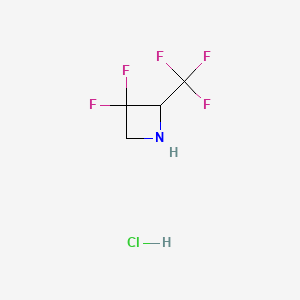
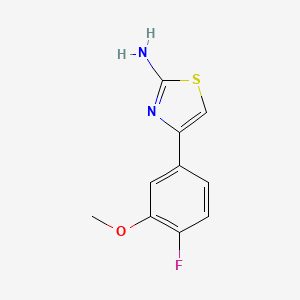
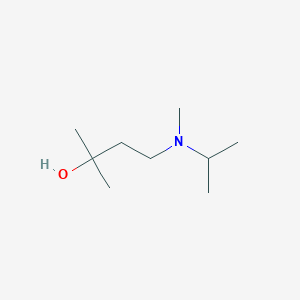
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
